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Compound of Interest

Compound Name: AZD2389

Cat. No.: B15606120

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the exclusion criteria for patient recruitment in
clinical trials involving the investigational drug AZD2389. Understanding these criteria is crucial
for identifying suitable candidates and ensuring the integrity of clinical trial data.

Frequently Asked Questions (FAQSs)

Q1: What are the general categories of exclusion criteria for AZD2389 trials?

Al: Generally, exclusion criteria for AZD2389 trials are designed to protect the safety of
participants and to ensure that the study results are interpretable. Common categories include
the presence of clinically significant diseases, abnormal laboratory values, use of certain
medications, and specific lifestyle factors.

Q2: Are the exclusion criteria the same for all AZD2389 trials?

A2: No. The specific exclusion criteria vary depending on the phase of the trial and the target
patient population. For example, trials in healthy volunteers have different criteria than trials in
patients with specific conditions like liver fibrosis.

Q3: Where can | find the most up-to-date exclusion criteria for a specific AZD2389 trial?

A3: The most accurate and detailed information can be found in the official clinical trial
protocols and registration entries on platforms like ClinicalTrials.gov.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15606120?utm_src=pdf-interest
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Troubleshooting Guide for Patient Screening

Issue: A potential participant has a history of a clinically important illness.
Troubleshooting Steps:

o Define "Clinically Important™: The trial protocol will typically specify what is considered a
“clinically important” illness. This may include conditions that could put the participant at risk,
influence the study's results, or affect their ability to participate.[1][2]

o Timeframe: Note the specified timeframe for the illness. For instance, some trials exclude
individuals with a clinically important illness, medical/surgical procedure, or trauma within 4
weeks of the first dose of the investigational medicinal product.[1][3]

¢ Investigator's Discretion: In many cases, the final determination of whether a past iliness is
an exclusion criterion is at the discretion of the investigator.[1][3]

Issue: A potential participant has abnormal laboratory values.
Troubleshooting Steps:

o Reference Ranges: Compare the participant's laboratory results to the specific thresholds
outlined in the trial protocol.

o Specific Exclusions: Be aware of specific laboratory-based exclusion criteria such as:

o

Platelets <140 x10"9/L or <100 x1079/L.[2][4]

o

Estimated Glomerular Filtration Rate (eGFR) <60 mL/min/1.73m2.[2][4][5]

[¢]

Positive tests for HIV, Hepatitis B, or Hepatitis C.[1][2][4][5]

[¢]

Significant elevations in liver blood tests.[2][4]

Summary of Quantitative Exclusion Criteria
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Parameter

Threshold

Trial Population

Platelet Count

<140 x 10"9/L

Patients with Liver Fibrosis and

Compensated Cirrhosis[2][6]

Platelet Count

<100 x 1079/L

Patients with Advanced Liver
Fibrosis[4]

eGFR

<60 mL/min/1.73m2

Patients with Liver Fibrosis and
Compensated Cirrhosis, Liver
Disease[2][4][5]

Body Mass Index (BMI)

Not between 18 and 32 kg/m2

Healthy Participants[1]

Weight

<50 kg

Healthy Participants, Patients
with Liver Disease[1][5]

MELD Score

>12

Patients with Advanced Liver
Fibrosis[4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for assessing key exclusion criteria during

patient screening for an AZD2389 clinical trial.
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Patient Screening

Potential Participant Identified

Y \ 4

Assess Lifestyle Factors (Review Medical History) (Conduct Physical Examination) (Perform Laboratory Tests)

Ex¢lusion Criteria Assessment
\A

Clinically Significant lllness/Surgery (past 4 weeks)?

Yes

History of Alcohol/Drug Abuse or Smoker?
1Y O EONOTRINg Fhuse of Mo

No Yes

Enrollment Decision

Y

\ A
Eligible for Inclusion Excluded from Trial

Click to download full resolution via product page

Caption: Logical workflow for assessing patient exclusion criteria in AZD2389 trials.
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Detailed Methodologies for Key Experiments

While full experimental protocols are proprietary, the following outlines the general
methodologies for assessing key exclusion criteria:

o Assessment of Liver Function: Liver function is typically assessed through a panel of blood
tests that measure levels of alanine transaminase (ALT), aspartate transaminase (AST),
alkaline phosphatase (ALP), bilirubin, and albumin. Significant elevations in these markers,
as defined by the protocol, are grounds for exclusion.[2]

e Renal Function Assessment: Renal function is evaluated by measuring the estimated
Glomerular Filtration Rate (eGFR). This is commonly calculated using the Chronic Kidney
Disease Epidemiology Collaboration (CKD-EPI) equation, which takes into account serum
creatinine levels, age, sex, and race. An eGFR below 60 mL/min/1.73m? is a common
exclusion criterion.[2][4][5]

 Virology Screening: Participants are screened for viral infections that could confound the
study results or pose a risk to the participant. This is done using serological tests to detect
the presence of antibodies or antigens for Human Immunodeficiency Virus (HIV), Hepatitis B
virus (HBV), and Hepatitis C virus (HCV).[1][2][4][5]

o Hematology Panel: A complete blood count (CBC) is performed to assess various blood
components. A key parameter for exclusion is the platelet count, with thresholds such as
<140 x1079/L or <100 x1079/L being used in different trials.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [AZD2389 Clinical Trials: A Guide to Patient Exclusion
Criteria]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606120#exclusion-criteria-for-patient-recruitment-
in-azd2389-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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